molecular formula C5H3BrI2N2 B3006249 2-Bromo-3,5-diiodopyridin-4-amine CAS No. 1377578-93-2

2-Bromo-3,5-diiodopyridin-4-amine

Cat. No.: B3006249
CAS No.: 1377578-93-2
M. Wt: 424.806
InChI Key: ZRHSRMCPVHFJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,5-diiodopyridin-4-amine is a useful research compound. Its molecular formula is C5H3BrI2N2 and its molecular weight is 424.806. The purity is usually 95%.
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Scientific Research Applications

Catalytic Amination Reactions

2-Bromo-3,5-diiodopyridin-4-amine plays a significant role in catalytic amination reactions. For example, the use of palladium-Xantphos complex in the amination of polyhalopyridines demonstrates high yields and chemoselectivity, indicating the potential of this compound in selective amination processes (Ji, Li, & Bunnelle, 2003).

Intermediate in Amination Processes

Studies show that compounds like this compound can serve as intermediates in amination reactions. For instance, the amination of bromo-derivatives of pyridine, possibly involving pyridyne intermediates, suggests the importance of these compounds in complex chemical transformations (Pieterse & Hertog, 2010).

Aminocarbonylation Reactions

In aminocarbonylation reactions, this compound demonstrates high reactivity. The use of palladium-catalyzed aminocarbonylation in the presence of various amines, including amino acid methyl esters, highlights the compound's versatility and efficiency in synthesizing complex amides and related compounds (Takács et al., 2012).

Chemoselective Functionalization

Chemoselective functionalization studies, such as those involving bromo- and chloropyridines, demonstrate the compound's ability to undergo selective substitution reactions. This highlights its potential in the targeted synthesis of complex molecules, where specific functional groups can be selectively modified (Stroup et al., 2007).

Synthesis of Pyridine-Based Derivatives

The compound is also crucial in the synthesis of novel pyridine-based derivatives, as demonstrated in Suzuki cross-coupling reactions. These reactions are important for creating pyridine derivatives with potential applications in various fields, including medicinal chemistry and materials science (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for 2-Bromo-3,5-diiodopyridin-4-amine can be found on the AChemBlock website . It’s important to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

2-bromo-3,5-diiodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHSRMCPVHFJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)I)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrI2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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